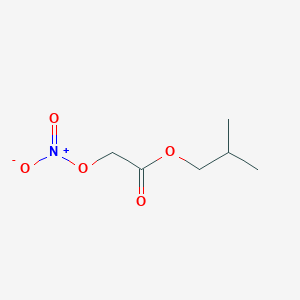![molecular formula C6H4N4 B14739339 Pyrido[2,3-d][1,2,3]triazine CAS No. 6133-40-0](/img/structure/B14739339.png)
Pyrido[2,3-d][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d][1,2,3]triazine is a heterocyclic compound that consists of a pyridine ring fused with a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d][1,2,3]triazine can be synthesized through various methods. One common approach involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation processes and intramolecular heterocyclization . Another method includes the use of dicationic molten salts as catalysts under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce reduced derivatives with different functional groups.
Applications De Recherche Scientifique
Pyrido[2,3-d][1,2,3]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which pyrido[2,3-d][1,2,3]triazine exerts its effects often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells.
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d][1,2,3]triazine can be compared with other similar compounds such as pyridazine and pyrimidine derivatives. These compounds share similar structural features but differ in their chemical properties and applications . For instance:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyrimidine: Widely used in medicinal chemistry for the development of antiviral and anticancer drugs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry. Ongoing research continues to explore its full potential in medicine, biology, and materials science.
Propriétés
Numéro CAS |
6133-40-0 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyrido[2,3-d]triazine |
InChI |
InChI=1S/C6H4N4/c1-2-5-4-8-10-9-6(5)7-3-1/h1-4H |
Clé InChI |
KNCXKNGZYFKVMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=NN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)










![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
